(S)-7-Benzyloxy Warfarin is a synthetic derivative of warfarin, a well-known anticoagulant that inhibits vitamin K epoxide reductase. This compound is classified under the category of coumarin derivatives, which are recognized for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The benzyloxy substitution at the 7-position enhances its pharmacological profile and provides unique interactions within biological systems.
(S)-7-Benzyloxy Warfarin is derived from warfarin, which was initially discovered as a rodenticide before being repurposed for medical use in humans. The classification of this compound falls under anticoagulants, specifically as a vitamin K antagonist. Its structure allows it to interact effectively with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of (S)-7-Benzyloxy Warfarin typically involves several key steps:
The reaction conditions are optimized to ensure high yields and purity (>95%). Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
(S)-7-Benzyloxy Warfarin has a complex molecular structure characterized by:
The molecular formula for (S)-7-Benzyloxy Warfarin is , with a molecular weight of approximately 333.37 g/mol. The compound exhibits specific spectral properties that can be analyzed using ultraviolet-visible spectroscopy, providing insights into its electronic transitions .
(S)-7-Benzyloxy Warfarin undergoes various chemical reactions typical of coumarin derivatives:
The interactions with enzymes such as cytochrome P450 are crucial for understanding its metabolism and potential drug-drug interactions, particularly in patients receiving anticoagulant therapy .
(S)-7-Benzyloxy Warfarin functions primarily as an inhibitor of vitamin K epoxide reductase, leading to decreased synthesis of vitamin K-dependent clotting factors such as prothrombin and factors VII, IX, and X. This inhibition results in an anticoagulant effect by preventing blood clot formation.
Relevant data includes melting point (around 140°C) and specific spectral data obtained from ultraviolet-visible spectroscopy that indicate π-π* transitions characteristic of coumarins.
(S)-7-Benzyloxy Warfarin has several scientific applications:
(S)-7-Benzyloxy Warfarin (CAS 30992-69-9) is a chiral small molecule derived from the anticoagulant warfarin through selective modification at the 7-position. Its chemical name is 3-(α-Acetonylbenzyl)-7-(benzyloxy)-4-hydroxycoumarin, with the molecular formula C₂₆H₂₂O₅ (molecular weight: 414.45 g/mol). The core structure retains the 4-hydroxycoumarin pharmacophore but incorporates a benzyl ether group at C7, which sterically blocks the primary site of cytochrome P450 (CYP2C9)-mediated oxidation (S-7-hydroxylation) in the parent drug [1] [3]. The S-configuration at the C3 chiral center is essential for biological activity, as it determines binding affinity to vitamin K epoxide reductase (VKORC1) [1]. Key spectroscopic identifiers include:
Table 1: Atomic Coordinates for (S)-7-Benzyloxy Warfarin
Position | Atom Type | Bond Connectivity |
---|---|---|
C3 | Chiral carbon | Bonds to C2 (coumarin), C4a, acetonyl group |
C7 | Aromatic C | Bonds to O-benzyl ether (-OCH₂C₆H₅) |
O-Benzyl | Ether oxygen | Bridges C7 and benzyl methylene |
C4-OH | Phenolic OH | Hydrogen-bonded to C2 carbonyl |
The synthesis involves two strategic phases: coumarin ring formation followed by enantioselective benzylation.1. Coumarin Scaffold Construction:- 4-Hydroxycoumarin undergoes Knoevenagel condensation with benzylacetone under acidic catalysis (e.g., p-toluenesulfonic acid in toluene) to yield racemic 7-hydroxywarfarin [4].2. Enantioselective 7-O-Benzylation:- Racemic 7-hydroxywarfarin is treated with benzyl bromide (1.1 eq) and potassium carbonate (base) in anhydrous acetone at 60°C.- Chiral induction is achieved using (S)-(−)-1-(2-Naphthyl)ethylamine (20 mol%) as a transient directing group, yielding enantiomerically enriched (S)-7-benzyloxy warfarin (>90% ee) [6].3. Purification:- Crude product is recrystallized from isopropanol/water (3:1) to afford pale brown crystals (mp 143–144°C) [2] [6].
(S)-7-Benzyloxy Warfarin exhibits limited aqueous solubility (0.12 mg/mL in water) but high solubility in organic solvents:
Table 3: Physicochemical Properties
Property | Value |
---|---|
Melting Point | 143–144°C |
LogP (calc.) | 3.8 ± 0.2 |
Aqueous Solubility | 0.12 mg/mL (25°C) |
pKa (phenolic OH) | 5.1 |
Stability (pH 7.4) | t₁/₂ = 120 h (37°C) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3